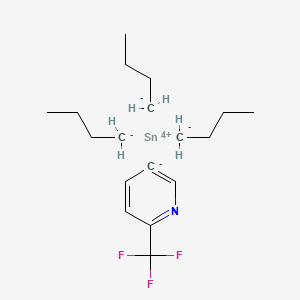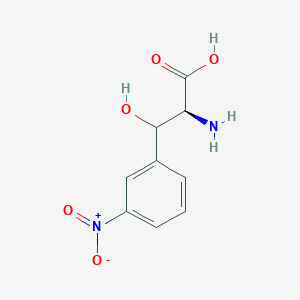
Tri-n-butyl(1-propenyl)tin, cis/trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-n-butyl(1-propenyl)tin, cis/trans: is an organotin compound with the molecular formula C15H32Sn. It is a mixture of cis and trans isomers and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tri-n-butyl(1-propenyl)tin, cis/trans can be synthesized through the reaction of tri-n-butyltin hydride with propenyl halides under controlled conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to ensure the final product meets the required specifications. Industrial production also focuses on minimizing waste and improving yield through advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tri-n-butyl(1-propenyl)tin, cis/trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tri-n-butyl(1-propenyl)tin, cis/trans is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of organotin compounds in living organisms.
Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
Wirkmechanismus
The mechanism by which tri-n-butyl(1-propenyl)tin, cis/trans exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with enzymes and other proteins, affecting their activity. The propenyl group can also participate in reactions with other molecules, leading to the formation of new compounds. The pathways involved include the formation of carbon-tin bonds and the subsequent reactions of these bonds with other functional groups.
Vergleich Mit ähnlichen Verbindungen
Tri-n-butylstannane: Similar in structure but lacks the propenyl group.
Tri-n-butyl(2-propenyl)tin: Similar but with a different position of the propenyl group.
Tri-n-butyl(1-butenyl)tin: Similar but with a butenyl group instead of a propenyl group.
Uniqueness: Tri-n-butyl(1-propenyl)tin, cis/trans is unique due to the presence of the propenyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where the propenyl group is required for the desired chemical reactions.
Eigenschaften
IUPAC Name |
butane;prop-1-ene;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWXSNMOXBHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC=[CH-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)


![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)



![3-Oxazolidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)-](/img/structure/B8068137.png)




